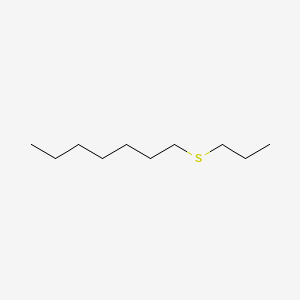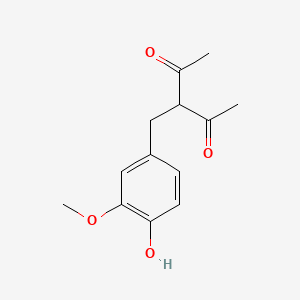
(+-)-6-Amino-5-cyclohexylindan-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid is a chiral compound with a unique structure that includes an indane backbone, a cyclohexyl group, and an amino acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amidomalonate synthesis, where a base abstracts a proton from the alpha carbon, followed by alkylation with an alkyl halide and subsequent hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid typically involves large-scale application of the aforementioned synthetic routes. The Strecker synthesis is favored due to its simplicity and efficiency in producing racemic mixtures of amino acids. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Aminoindan-1-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylalanine: Similar structure but with a different backbone, leading to different chemical properties.
Indane-1-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid is unique due to its combination of an indane backbone, a cyclohexyl group, and an amino acid functional group
Properties
CAS No. |
28998-47-2 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
6-amino-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7,17H2,(H,18,19) |
InChI Key |
VUDHKNQACVHAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


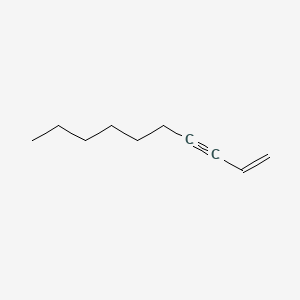

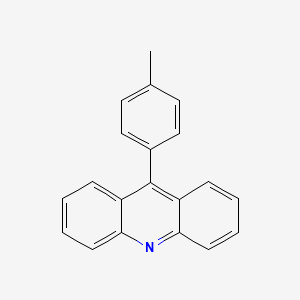
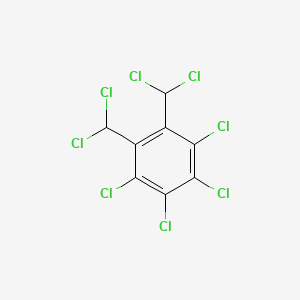
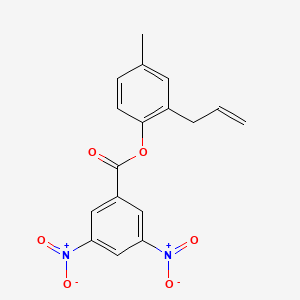
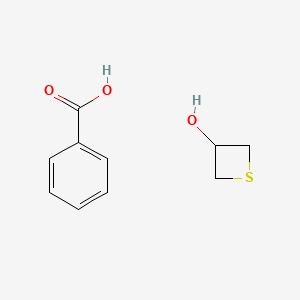

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
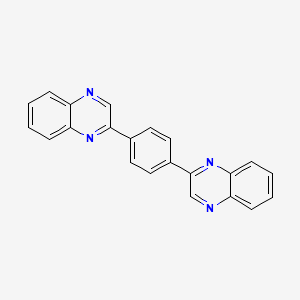

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
